molecular formula C16H8N2 B103761 3,6-Phenanthrenedicarbonitrile CAS No. 18930-78-4

3,6-Phenanthrenedicarbonitrile

Cat. No.: B103761
CAS No.: 18930-78-4
M. Wt: 228.25 g/mol
InChI Key: WVGPDBFDFCNBLH-UHFFFAOYSA-N
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Description

3,6-Phenanthrenedicarbonitrile is a polycyclic aromatic compound featuring a phenanthrene backbone with two cyano (-CN) groups at the 3- and 6-positions. Phenanthrene-based compounds are valued for their aromatic rigidity, electronic properties, and biological activities, such as antimicrobial effects observed in N,N-diacetylamino-phenanthrene derivatives .

Properties

CAS No.

18930-78-4

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

IUPAC Name

phenanthrene-3,6-dicarbonitrile

InChI

InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H

InChI Key

WVGPDBFDFCNBLH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N

Synonyms

3,6-Phenanthrenedicarbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Amino groups (e.g., in dihydrophenanthrenedicarbonitriles) confer biological activity, while ethoxy groups (e.g., 3,6-diethoxy derivatives) likely improve solubility .
  • Synthetic Flexibility : Multi-component reactions enable efficient diversification of phenanthrene derivatives, though dihydro intermediates may require additional steps for full aromatization .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Comparisons

Compound Class Absorption/Emission Maxima (nm) Stokes Shift (nm) Substituent Impact Reference
2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile 320–380 (UV-Vis) 50–80 Electron-withdrawing -CN and -Ph enhance redshift
Dihydrophenanthrenedicarbonitriles Not reported Amino groups may introduce charge-transfer transitions
Phenanthroline-dicarbonitriles 280–350 (UV-Vis) 30–60 Rigid fused rings reduce conformational flexibility

Key Observations:

  • Electronic Tuning: Cyano groups in 3,6-Phenanthrenedicarbonitrile could stabilize excited states, as seen in benzene-dicarbonitriles with large Stokes shifts .
  • Conformational Rigidity: Phenanthrene’s planar structure may reduce non-radiative decay compared to flexible dihydro analogs .

Table 3: Application-Based Comparison

Compound Class Applications Performance Metrics Reference
Dihydrophenanthrenedicarbonitriles Antimicrobial agents Moderate activity against bacterial strains
Benzene-1,3-dicarbonitriles Photosensitizers High efficiency in cationic photopolymerization
Phenanthroline-dicarbonitriles Ligands in coordination chemistry Stabilization of metal complexes

Key Observations:

  • Biological vs. Material Applications: Amino-substituted phenanthrenes excel in antimicrobial roles, while cyano-rich analogs (e.g., benzene-dicarbonitriles) are suited for optoelectronic uses .
  • Uniqueness of this compound : Its structure positions it as a candidate for organic semiconductors or fluorescent probes, leveraging phenanthrene’s optoelectronic properties.

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